Methyl Pentacosanoate

Description

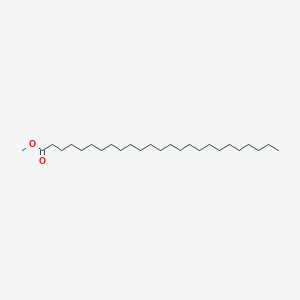

Structure

2D Structure

Properties

IUPAC Name |

methyl pentacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPKHAQDUMDJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203922 | |

| Record name | Methyl pentacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55373-89-2 | |

| Record name | Methyl pentacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55373-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055373892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pentacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pentacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl Pentacosanoate: A Comprehensive Technical Guide on its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentacosanoate is a saturated fatty acid methyl ester (FAME) with the chemical formula C26H52O2. As a long-chain fatty acid derivative, it plays various roles in the chemical ecology of organisms and is found across different biological kingdoms. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological and experimental workflows.

Natural Occurrence of this compound

This compound has been identified as a natural product in a variety of organisms, ranging from plants to insects and marine bacteria. Its presence is often associated with protective layers, such as epicuticular waxes in plants and cuticular hydrocarbons in insects, where it contributes to preventing desiccation and protecting against environmental stressors.

In Plants

This compound is a known constituent of plant epicuticular wax, the outermost lipid layer of the plant cuticle. This waxy layer serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack.

One notable example is its presence in the roots of Asparagus adscendens , a medicinal plant used in traditional Indian medicine.[1] While the precise quantitative amount in this plant is not extensively documented in publicly available literature, its identification points to its role in the plant's chemical composition.

A study on the leaf epicuticular wax of Morettia phillaeana revealed that fatty acid methyl esters, as a class, constitute 15.73% of the total wax components.[2][3][4] Although the specific percentage of this compound within this fraction was not individually quantified, this provides a valuable insight into its potential abundance in the waxes of certain plant species.

In Insects

The insect cuticle is covered by a layer of lipids, primarily composed of cuticular hydrocarbons (CHCs), which are crucial for preventing dehydration and for chemical communication.[5] Long-chain fatty acid methyl esters, including this compound, can be components of these complex CHC profiles.

The analysis of CHCs is a valuable tool in entomology, particularly in the taxonomic identification of insect species. The extraction and analysis of these compounds from various life stages, such as larvae, pupae, and adults, can reveal species-specific chemical fingerprints.

In Marine Environments

Quantitative Data on Natural Occurrence

The following table summarizes the available quantitative data on the occurrence of this compound and related compounds in natural sources. It is important to note that specific quantification of this compound is often limited, with data more commonly reported for the broader class of fatty acid methyl esters.

| Organism/Source | Tissue/Fraction | Compound Class | Relative Abundance / Concentration | Reference |

| Morettia phillaeana | Leaf Epicuticular Wax | Fatty Acid Methyl Esters | 15.73% of total wax | [2][3][4] |

Experimental Protocols

The identification and quantification of this compound from natural sources are primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of extracted and derivatized lipids.

Detailed Methodology for Extraction and Quantification of Fatty Acid Methyl Esters (FAMEs) from Plant Material

This protocol outlines a general yet detailed procedure for the extraction, derivatization, and GC-MS analysis of FAMEs, including this compound, from plant tissue.

1. Sample Preparation:

-

Harvesting: Collect fresh plant material (e.g., leaves, roots).

-

Washing: Gently wash the material with deionized water to remove any surface contaminants.

-

Drying: Lyophilize (freeze-dry) or oven-dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight to remove moisture.

-

Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.

2. Lipid Extraction:

-

Solvent System: A common solvent system for lipid extraction is a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Extraction Procedure:

-

Weigh a known amount of the powdered plant material (e.g., 1-5 g) into a glass vial.

-

Add the chloroform:methanol solvent mixture.

-

Agitate the mixture thoroughly (e.g., using a vortex mixer or sonicator) for a specified period (e.g., 30-60 minutes).

-

Centrifuge the mixture to pellet the solid plant material.

-

Carefully transfer the supernatant (containing the extracted lipids) to a new vial.

-

Repeat the extraction process on the plant material pellet to ensure complete lipid recovery.

-

Combine the supernatants.

-

3. Transesterification (Derivatization to FAMEs):

-

Reagent: A common reagent for transesterification is methanolic HCl or BF3-methanol.

-

Procedure:

-

Evaporate the solvent from the combined lipid extract under a gentle stream of nitrogen gas.

-

Add the methanolic HCl or BF3-methanol reagent to the dried lipid residue.

-

Heat the mixture in a sealed vial at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.

-

Cool the reaction mixture to room temperature.

-

4. FAME Extraction and Purification:

-

Add a non-polar solvent, such as hexane, and water to the reaction mixture to partition the FAMEs into the organic layer.

-

Vortex the mixture and then centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with a dilute salt solution (e.g., NaCl) to remove any remaining catalyst or impurities.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the dried hexane extract to a clean vial and evaporate the solvent to concentrate the FAMEs.

-

Re-dissolve the FAMEs in a known volume of hexane for GC-MS analysis.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: Set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a final high temperature (e.g., 280-300°C) at a controlled rate. This allows for the separation of FAMEs based on their boiling points.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-600).

-

Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard or by matching the mass spectrum to a library database (e.g., NIST).

-

Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve. An internal standard (e.g., methyl heptadecanoate) should be added at the beginning of the extraction process for more accurate quantification.

-

Visualizations

Experimental Workflow for FAME Analysis

Caption: Workflow for the extraction and analysis of FAMEs from plant material.

Logical Relationship of Cuticular Lipids

Caption: Hierarchical relationship of this compound in natural organisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]

- 3. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Discrimination of Diptera order insects based on their saturated cuticular hydrocarbon content using a new microextraction procedure and chromatograph ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00214H [pubs.rsc.org]

The Enigmatic World of Very Long-Chain Fatty Acids: A Deep Dive into the Biochemical Role of Pentacosanoic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), particularly saturated species like pentacosanoic acid (C25:0), are critical components of cellular lipids, playing multifaceted roles in membrane structure, energy metabolism, and cellular signaling. While often associated with severe inherited metabolic disorders, emerging research is shedding light on their broader physiological and pathophysiological significance. This technical guide provides an in-depth exploration of the biochemical functions of VLCFAs, with a specific focus on pentacosanoic acid. We will delve into its metabolic pathways, its integral role in the composition of complex lipids, and its implications in health and disease. This document aims to be a comprehensive resource, offering detailed experimental protocols for the analysis of pentacosanoic acid and visualizing key biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are broadly classified based on their carbon chain length. Very long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms[1]. Pentacosanoic acid (C25:0), a saturated fatty acid with a 25-carbon backbone, falls into this category[2][3].

VLCFAs are ubiquitous in biological systems and are integral components of various lipid species, including glycerophospholipids, sphingolipids, and sterol esters[4]. Their substantial chain length imparts unique biophysical properties to the membranes in which they reside, influencing membrane fluidity, thickness, and the formation of specialized microdomains known as lipid rafts[5][6]. Beyond their structural roles, VLCFAs are also involved in a variety of cellular processes, including energy storage and signaling pathways[1][7].

The metabolism of VLCFAs is a tightly regulated process, with distinct pathways for their synthesis and degradation. Dysregulation of these pathways can lead to the accumulation of VLCFAs, which has been implicated in the pathogenesis of several severe disorders, most notably X-linked adrenoleukodystrophy (X-ALD)[8][9][10][11].

Metabolism of Pentacosanoic Acid

The cellular concentration of pentacosanoic acid is determined by the balance between its synthesis, incorporation into complex lipids, and degradation.

Biosynthesis: The Fatty Acid Elongation Pathway

The synthesis of VLCFAs, including pentacosanoic acid, occurs primarily in the endoplasmic reticulum through a process of fatty acid elongation. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The key enzymes in this pathway are the fatty acid elongases (ELOVLs). Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities[5][12][13].

While the precise ELOVL responsible for the final elongation step to produce pentacosanoic acid is not definitively established, it is understood that odd-chain fatty acids can be elongated in a similar manner to even-chain fatty acids[14][15]. The synthesis of odd-chain VLCFAs like C23:0 and C25:0 can occur through the elongation of shorter odd-chain fatty acids such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[14][15]. ELOVL4, in particular, is known to be involved in the synthesis of VLCFAs with chain lengths of C26 and longer and is crucial for the formation of these lipids in specific tissues like the skin and retina[1][4][16][17].

Degradation: Peroxisomal β-Oxidation

The breakdown of VLCFAs, including pentacosanoic acid, occurs exclusively in peroxisomes via a specialized β-oxidation pathway. Mitochondria, the primary site of β-oxidation for short, medium, and long-chain fatty acids, are unable to metabolize VLCFAs[8][10]. The peroxisomal β-oxidation of VLCFAs involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a shortened acyl-CoA, which can then be further metabolized in the mitochondria[18].

A key protein in this process is the ATP-binding cassette (ABC) transporter, ALDP (encoded by the ABCD1 gene), which is responsible for transporting VLCFA-CoA esters across the peroxisomal membrane. Mutations in the ABCD1 gene lead to impaired peroxisomal β-oxidation, resulting in the accumulation of VLCFAs in tissues and plasma, the hallmark of X-linked adrenoleukodystrophy[9][10].

Biochemical Functions of Pentacosanoic Acid

The primary functions of pentacosanoic acid are intrinsically linked to its incorporation into complex lipids, which in turn influences the properties of cellular membranes and participates in signaling events.

Structural Component of Cellular Membranes

VLCFAs, including pentacosanoic acid, are crucial constituents of sphingolipids, a class of lipids that are abundant in the myelin sheath of nerve cells[18][19]. The long acyl chains of these fatty acids contribute to the formation of a highly ordered and stable membrane structure, which is essential for the insulating properties of myelin and the rapid propagation of nerve impulses.

The incorporation of VLCFAs into sphingolipids, such as ceramides and sphingomyelin, increases the hydrophobicity of these molecules and promotes the formation of tightly packed membrane domains[20][21][22]. These domains, often referred to as lipid rafts, are enriched in cholesterol and sphingolipids and serve as platforms for the organization of signaling proteins and receptors[3][19][21].

Role in Ceramide Synthesis

Pentacosanoic acid is a component of ceramides, which are central molecules in sphingolipid metabolism. Ceramides can be synthesized through the de novo pathway, where a fatty acyl-CoA is attached to a sphingoid base, or through the salvage pathway, which involves the breakdown of more complex sphingolipids[21][22]. The specific fatty acid incorporated into a ceramide molecule is determined by the substrate specificity of the ceramide synthase (CerS) enzymes.

Involvement in Signaling Pathways

While research into the specific signaling roles of pentacosanoic acid is ongoing, the broader class of VLCFAs and their derivatives, particularly ceramides, are known to be potent signaling molecules. Ceramides have been implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation[23].

Recent studies have also suggested a role for VLCFAs in necroptosis, a form of programmed necrosis. The accumulation of saturated VLCFAs is thought to disrupt membrane integrity, a key event in necroptotic cell death[24][25][26][27].

Quantitative Data on Pentacosanoic Acid

The concentration of pentacosanoic acid and other VLCFAs can vary significantly between different tissues and is a critical diagnostic marker for certain diseases.

Table 1: Plasma VLCFA Concentrations in Healthy Individuals and X-ALD Patients

| Fatty Acid | Healthy Controls (nmol/mL) | X-ALD Patients (nmol/mL) | Reference |

| C24:0 (Tetracosanoic acid) | 0.93 ± 0.23 | 4.65 ± 1.54 | [9] |

| C25:0 (Pentacosanoic acid) | Not typically reported | Elevated | [5][14] |

| C26:0 (Hexacosanoic acid) | 0.02 ± 0.01 | 0.65 ± 0.34 | [9] |

| C24:0/C22:0 Ratio | 0.81 ± 0.17 | 3.58 ± 1.21 | [9] |

| C26:0/C22:0 Ratio | 0.02 ± 0.01 | 0.25 ± 0.14 | [9] |

Note: Data for healthy controls and X-ALD patients are presented as mean ± standard deviation. While specific mean values for C25:0 in healthy individuals are not consistently reported in the literature, its levels are known to be elevated in X-ALD, and the C25:0/C22:0 ratio is used as a diagnostic marker.[5][14]

Table 2: Comprehensive Plasma Fatty Acid Profile in Healthy Young Adults

| Fatty Acid | Mean Concentration (μmol/L) | 5th Percentile | 95th Percentile | Reference |

| C14:0 (Myristic acid) | 55.4 | 20.9 | 114.9 | [6][28] |

| C16:0 (Palmitic acid) | 1380 | 790 | 2240 | [6][28] |

| C18:0 (Stearic acid) | 390 | 240 | 590 | [6][28] |

| C22:0 (Behenic acid) | 19.3 | 10.8 | 31.8 | [6][28] |

| C24:0 (Lignoceric acid) | 16.5 | 9.4 | 26.9 | [6][28] |

| C24:1 (Nervonic acid) | 20.3 | 9.0 | 38.8 | [6][28] |

Note: This table provides a reference for the typical concentrations of various fatty acids in the plasma of healthy young adults. Data for pentacosanoic acid (C25:0) was not specifically reported in this comprehensive profile.[6][28]

Experimental Protocols

Accurate quantification and functional analysis of pentacosanoic acid and other VLCFAs are essential for research and clinical diagnostics. Below are detailed methodologies for key experiments.

Quantification of Pentacosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of total fatty acids, including pentacosanoic acid, from plasma or tissue samples.

Materials:

-

Internal Standard Solution (e.g., deuterated C25:0)

-

Methanol

-

Hexane

-

Acetyl Chloride

-

Potassium Carbonate Solution

-

Anhydrous Sodium Sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Sample Preparation: To a known amount of plasma or homogenized tissue, add a precise amount of the internal standard.

-

Lipid Extraction: Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.

-

Saponification: Saponify the lipid extract by adding methanolic NaOH and heating to release the fatty acids from complex lipids.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Add acetyl chloride in methanol and heat to convert the free fatty acids to their more volatile methyl esters.

-

Extraction of FAMEs: Extract the FAMEs with hexane.

-

Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen. Reconstitute the dried FAMEs in a known volume of hexane.

-

GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. Use a temperature program that allows for the separation of the FAMEs. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and the internal standard.

-

Quantification: Create a standard curve using known concentrations of a pentacosanoic acid standard. The concentration of pentacosanoic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[5][10][20]

Fatty Acid Elongase Activity Assay

This assay measures the activity of ELOVL enzymes by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

Materials:

-

Microsomal protein fraction from cells or tissues

-

Fatty acyl-CoA substrate (e.g., C24:0-CoA)

-

[14C]Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, fatty acyl-CoA substrate, NADPH, and reaction buffer.

-

Initiate Reaction: Start the reaction by adding [14C]Malonyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Extraction: Extract the radiolabeled fatty acid products with an organic solvent (e.g., hexane).

-

Scintillation Counting: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity incorporated is proportional to the elongase activity. Express the activity as pmol of malonyl-CoA incorporated per mg of protein per minute.[13][15][29]

Peroxisomal β-Oxidation Assay

This assay measures the rate of peroxisomal β-oxidation by monitoring the breakdown of a radiolabeled VLCFA substrate.

Materials:

-

Cultured cells (e.g., fibroblasts)

-

[1-14C]Pentacosanoic acid

-

Culture medium

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to confluence.

-

Substrate Addition: Add culture medium containing [1-14C]pentacosanoic acid to the cells.

-

Incubation: Incubate the cells at 37°C for a specific time period (e.g., 2-4 hours).

-

Harvesting: After incubation, collect the culture medium.

-

Separation of Substrate and Products: Separate the water-soluble β-oxidation products (e.g., [1-14C]acetyl-CoA) from the unreacted lipid-soluble [1-14C]pentacosanoic acid using a phase separation method (e.g., by adding perchloric acid and centrifuging).

-

Scintillation Counting: Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the aqueous phase represents the extent of β-oxidation. Normalize the results to the amount of cellular protein.[2][8][12][30][31]

Conclusion and Future Directions

Pentacosanoic acid and other VLCFAs are far more than simple structural lipids. Their involvement in maintaining membrane integrity, particularly in the nervous system, and their emerging roles in cellular signaling pathways underscore their importance in human health. The accumulation of these fatty acids in diseases like X-linked adrenoleukodystrophy highlights the critical need for a deeper understanding of their metabolism and function.

The experimental protocols and data presented in this guide provide a framework for researchers to investigate the multifaceted roles of pentacosanoic acid. Future research should focus on elucidating the specific functions of odd-chain VLCFAs, identifying the full complement of enzymes involved in their metabolism, and exploring their potential as therapeutic targets and biomarkers for a range of diseases. Advances in lipidomics and mass spectrometry will undoubtedly continue to unravel the complexities of VLCFA biology, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentacosanoic acid | C25H50O2 | CID 10468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LIPID MAPS [lipidmaps.org]

- 8. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of exogenous hexacosanoic acid on biochemical myelin composition in weaning and post-weaning rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]

- 17. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 18. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review | MDPI [mdpi.com]

- 23. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Docosahexanoic acid antagonizes TNF-α-induced necroptosis by attenuating oxidative stress, ceramide production, lysosomal dysfunction, and autophagic features - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Intracellular nucleic acid sensing triggers necroptosis through synergistic type-I interferon and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neoalbaconol induces cell death through necroptosis by regulating RIPK-dependent autocrine TNFα and ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

- 29. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Method for measurement of peroxisomal very-long-chain fatty acid beta-oxidation in human skin fibroblasts using stable-isotope-labeled tetracosanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Long-Chain Fatty Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid esters (LCFA esters) are a broad class of organic compounds prevalent in various industrial applications, including pharmaceuticals, cosmetics, lubricants, and biofuels. Their widespread use necessitates a thorough understanding of their environmental fate and degradation pathways to assess their ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the transformation and persistence of LCFA esters in the environment. It details the primary degradation mechanisms, both biotic and abiotic, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes the core biochemical pathways involved.

Environmental Distribution and Transport

Upon release into the environment, the distribution of LCFA esters is governed by their physicochemical properties, primarily their low water solubility and moderate to high octanol-water partition coefficients (Kow). This leads to a tendency for these compounds to partition from the aqueous phase to organic matter in soil and sediment. Long-chain fatty acids, a primary degradation product, tend to adsorb more strongly to soil and sediment particles than their shorter-chain counterparts due to their increased hydrophobicity[1].

The transport of LCFA esters in the environment is generally limited due to their low volatility and strong adsorption to particulate matter. However, hydrolysis can lead to the formation of more mobile fatty acids and alcohols[2][3].

Biodegradation

Biodegradation is the primary mechanism for the environmental breakdown of LCFA esters. These compounds are generally considered to be readily biodegradable under both aerobic and anaerobic conditions[2][3][4][5]. The rate and extent of biodegradation can be influenced by several factors, including the chain length of the fatty acid and alcohol moieties, the degree of saturation, temperature, pH, and the presence of acclimated microbial populations.

Aerobic Biodegradation

Under aerobic conditions, the degradation of LCFA esters is a multi-step process initiated by the enzymatic hydrolysis of the ester bond, yielding a long-chain fatty acid and an alcohol. This initial step is catalyzed by extracellular lipases and esterases produced by a wide range of microorganisms.

Following hydrolysis, the resulting long-chain fatty acid is transported into the microbial cell and subsequently undergoes β-oxidation. This well-established metabolic pathway involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain, generating acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (tricarboxylic acid cycle or TCA cycle) for complete oxidation to carbon dioxide and water, producing energy for the cell. The alcohol moiety is also typically readily biodegraded through various oxidative pathways.

dot

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Pentacosanoate Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Methyl Pentacosanoate, a long-chain fatty acid methyl ester standard crucial for various research and development applications. This document outlines a robust synthesis protocol based on the Fischer-Speier esterification, followed by detailed purification strategies including column chromatography and recrystallization. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Synthesis of this compound via Fischer-Speier Esterification

The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification of pentacosanoic acid with methanol, catalyzed by a strong acid. This equilibrium reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.

Reaction Principle

The Fischer esterification involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Experimental Protocol

Materials:

-

Pentacosanoic acid (C₂₅H₅₀O₂)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Hexane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pentacosanoic acid in a significant excess of anhydrous methanol. A typical molar ratio of methanol to pentacosanoic acid is between 10:1 and 20:1 to drive the reaction equilibrium towards the ester product.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. A typical catalyst loading is 1-5 mol% relative to the pentacosanoic acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with a non-polar organic solvent such as diethyl ether or hexane. Perform the extraction three times to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acidic catalyst) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data for Synthesis

| Parameter | Value/Range | Notes |

| Reactants | ||

| Pentacosanoic Acid | 1 equivalent | |

| Methanol | 10-20 equivalents | Serves as both reactant and solvent. |

| Catalyst | ||

| Concentrated H₂SO₄ | 1-5 mol% | Other strong acids like HCl can also be used. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for methanol) | |

| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |

| Expected Yield | >90% (crude) | Yield can vary based on reaction scale and conditions. |

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting material, by-products, and residual catalyst. Therefore, purification is a critical step to obtain a high-purity standard.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound from non-polar impurities and any remaining starting material.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes/flasks

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. This compound, being relatively non-polar, will elute with a low percentage of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (60-120 mesh) | |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate concentration (e.g., 0-10%). |

| Expected Purity | >98% | Purity can be assessed by GC-MS or NMR. |

Recrystallization

Recrystallization is a simple and effective technique for the final purification of solid this compound, especially for removing minor impurities.

Materials:

-

Purified this compound (from column chromatography or crude)

-

Ethanol or Acetone

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol and acetone are good starting points.

-

Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air-dry or dry in a vacuum oven.

| Parameter | Value/Range | Notes |

| Recrystallization Solvent | Ethanol or Acetone | The choice of solvent may need to be optimized. |

| Expected Purity | >99% | Purity can be confirmed by melting point analysis, GC-MS, and NMR. |

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound standard should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Melting Point Analysis: To assess the purity of the final crystalline product.

This guide provides a comprehensive framework for the successful synthesis and purification of high-purity this compound. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and available resources.

Physical and chemical properties of high-purity Methyl Pentacosanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of high-purity Methyl Pentacosanoate. It includes key data, detailed experimental protocols for its characterization, and a visual representation of a typical analytical workflow.

Physicochemical Properties

This compound is a saturated fatty acid methyl ester with the chemical formula C26H52O2.[1][2][3] It is also known as pentacosanoic acid, methyl ester.[2] High-purity this compound is a white solid at room temperature and is often used as a standard in the analysis of total fatty acids.[2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C26H52O2 | [1][2][3] |

| Molecular Weight | 396.69 g/mol | [2] |

| CAS Number | 55373-89-2 | [1][2][3] |

| Melting Point | 59-62 °C | |

| Purity | ≥98% | [2] |

| Appearance | White Solid | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Accurate characterization of high-purity this compound is essential for its application in research and development. The following section details the methodologies for determining its key physical and chemical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (one end sealed)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[4][5]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[6][7]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of a high-purity compound.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for confirming the identity and purity of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a non-polar or medium-polarity column)

-

Helium carrier gas

-

Autosampler or manual injection system

Sample Preparation (Esterification): If starting from pentacosanoic acid, it must first be converted to its methyl ester. A common method is acid-catalyzed esterification:

-

Dissolve a small amount of the fatty acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride in methanol to generate anhydrous HCl).

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 80°C for 20 minutes).

-

After cooling, extract the this compound into an organic solvent like heptane.

GC-MS Parameters (Illustrative):

-

Injector Temperature: 250°C

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 5°C/minute to 240°C and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

MS Transfer Line Temperature: 240°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 50 to 500

Data Analysis:

-

The retention time of the major peak should correspond to that of a known standard of this compound.

-

The mass spectrum should exhibit the characteristic fragmentation pattern of a long-chain fatty acid methyl ester, including the molecular ion peak (M+) and fragments corresponding to McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Sample Preparation:

-

Dissolve a few milligrams of high-purity this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

The spectrum will show characteristic signals for the different proton environments in the molecule.

-

~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).[8]

-

~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).

-

~1.60 ppm (multiplet, 2H): Protons on the carbon beta to the carbonyl group.

-

~1.25 ppm (broad singlet, ~42H): Protons of the long methylene chain (-(CH₂)n-).

-

~0.88 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy:

-

The spectrum will show distinct signals for each carbon atom in a unique chemical environment.

-

~174 ppm: Carbonyl carbon of the ester group (-COO-).

-

~51 ppm: Carbon of the methyl ester group (-OCH₃).

-

~34 ppm: Carbon alpha to the carbonyl group.

-

~22-32 ppm: Carbons of the long methylene chain.

-

~14 ppm: Terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press).

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Expected Absorptions:

-

~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups in the long alkyl chain.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester functional group.[9]

-

~1465 cm⁻¹ (medium): C-H bending vibration of the methylene groups.

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and analysis of high-purity this compound. This process ensures the identity, purity, and structural integrity of the compound.

References

- 1. This compound | C26H52O2 | CID 41431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Pentacosanoic acid, methyl ester [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijesd.org [ijesd.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Pentacosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl Pentacosanoate. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from its close structural analog, methyl stearate, as a representative model. The spectral characteristics of long-chain saturated fatty acid methyl esters are highly conserved, with minor deviations in the chemical shifts of the methylene chain.

¹H and ¹³C NMR Spectral Data

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized below. The assignments are based on the known chemical shift ranges for fatty acid methyl esters and data reported for analogous long-chain saturated esters.

Table 1: ¹H NMR Spectral Data for this compound (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | Methoxy (-OCH₃) |

| ~2.30 | Triplet | 2H | Methylene α to carbonyl (-CH₂-COO) |

| ~1.62 | Multiplet | 2H | Methylene β to carbonyl (-CH₂-CH₂-COO) |

| ~1.25 | Broad Singlet | ~42H | Methylene chain (-(CH₂)₂₁-) |

| ~0.88 | Triplet | 3H | Terminal methyl (-CH₃) |

Table 2: ¹³C NMR Spectral Data for this compound (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~174.4 | Carbonyl (-COO-) |

| ~51.4 | Methoxy (-OCH₃) |

| ~34.1 | Methylene α to carbonyl (-CH₂-COO) |

| ~31.9 | Methylene adjacent to terminal methyl (-CH₂-CH₃) |

| ~29.7 | Bulk methylene chain (-(CH₂)n-) |

| ~29.4 | Methylene carbons in the central part of the chain |

| ~29.3 | Methylene carbons in the central part of the chain |

| ~29.1 | Methylene carbons in the central part of the chain |

| ~24.9 | Methylene β to carbonyl (-CH₂-CH₂-COO) |

| ~22.7 | Methylene adjacent to terminal methyl (-CH₂-CH₃) |

| ~14.1 | Terminal methyl (-CH₃) |

Experimental Protocols

The following section details a representative methodology for the acquisition of ¹H and ¹³C NMR spectra of a long-chain saturated fatty acid methyl ester like this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), is added. TMS also serves as the chemical shift reference (0.00 ppm).

-

Transfer: The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration)

-

Number of Scans: 16-32 (depending on sample concentration)

-

-

Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied.

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 10-30 seconds (long relaxation delays are crucial for quantitative analysis of quaternary carbons and carbons in long chains).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Visualizations

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the correlation between the different proton and carbon environments in the this compound molecule and their corresponding signals in the NMR spectra.

General Experimental Workflow for NMR Analysis

The logical flow for conducting an NMR experiment on a fatty acid methyl ester is depicted below.

An In-depth Technical Guide to the Solubility of Methyl Pentacosanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl pentacosanoate, a long-chain saturated fatty acid methyl ester. Given the scarcity of direct experimental data for this specific compound, this paper establishes a robust solubility profile through the analysis of homologous fatty acid methyl esters (FAMEs). This approach, grounded in the principles of chemical similarity and structure-property relationships, offers valuable insights for researchers working with long-chain lipids in various applications, including drug formulation and development.

Introduction

This compound (C25:0-ME) is a saturated fatty acid methyl ester with a 25-carbon chain. Understanding its solubility in common organic solvents is crucial for a wide range of applications, from its use as a standard in analytical chemistry to its potential role as an excipient in pharmaceutical formulations. The long, nonpolar alkyl chain of this compound dictates its solubility behavior, making it generally soluble in nonpolar organic solvents and poorly soluble in polar solvents. This guide provides a detailed examination of its predicted solubility based on the known behavior of similar long-chain FAMEs and outlines the standard experimental protocols for solubility determination.

Predicted Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for a homologous series of saturated FAMEs in common organic solvents. Based on these trends, an estimated solubility for this compound is provided. It is important to note that these are estimations and experimental verification is recommended for critical applications.

Table 1: Solubility of Saturated Fatty Acid Methyl Esters in Common Organic Solvents

| Fatty Acid Methyl Ester | Carbon Chain | Molecular Weight ( g/mol ) | Ethanol | Methanol | Acetone | Chloroform | Hexane | Ethyl Acetate |

| Methyl Palmitate | C16:0 | 270.45 | Soluble | Soluble | Very Soluble | Soluble | Soluble | Soluble |

| Methyl Stearate | C18:0 | 298.51 | Soluble | Soluble | Soluble | Soluble | Soluble | Slightly Soluble |

| Methyl Arachidate | C20:0 | 326.56 | Soluble | Slightly Soluble | Soluble | Soluble | Soluble | Slightly Soluble |

| Methyl Behenate | C22:0 | 354.62 | Soluble | Soluble[1] | Soluble | Slightly Soluble | Soluble | Slightly Soluble |

| Methyl Lignocerate | C24:0 | 382.67 | 3.7 mg/mL (with heating) | Slightly Soluble | Insoluble | 2 mg/mL | Insoluble | Slightly Soluble |

| This compound (Estimated) | C25:0 | 396.70 | Slightly Soluble (with heating) | Slightly Soluble | Slightly Soluble | Soluble | Soluble | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and the actual solubility can vary with temperature. The provided quantitative data is at or near room temperature unless otherwise specified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial processes. The following section details a standard experimental protocol for determining the solubility of a compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating a surplus of the solid solute with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (or other FAME) of high purity

-

Organic solvents of analytical grade (Ethanol, Methanol, Acetone, Chloroform, Hexane, Ethyl Acetate)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Addition of Solvent: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to within ±0.1 °C. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Analysis: Dilute the filtered saturated solution with a known volume of the appropriate solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as GC-FID or HPLC.

-

Data Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains elusive, a systematic analysis of its homologous series provides a strong basis for estimating its solubility profile in common organic solvents. The general trend of decreasing solubility in polar solvents and increasing solubility in nonpolar solvents with increasing carbon chain length is expected to hold true for this compound. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who work with long-chain fatty acid esters.

References

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters Using Methyl Pentacosanoate as an Internal Standard by GC-FID

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acid methyl esters (FAMEs) is crucial in various fields, including food science, biofuel development, and clinical diagnostics. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for this purpose. The accuracy of GC-FID quantification is significantly improved by the use of an internal standard (IS), a non-naturally occurring compound added to the sample in a known concentration to correct for variations in sample preparation and injection volume.

Methyl pentacosanoate (C25:0), a saturated fatty acid methyl ester with an odd-numbered carbon chain, is an excellent choice for an internal standard in the analysis of many biological samples, as it is typically absent in them.[1] Its high molecular weight and elution time ensure that it does not interfere with the more common, shorter-chain fatty acids found in many matrices. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of FAMEs by GC-FID.

Data Presentation

The use of an internal standard like this compound allows for the accurate quantification of various FAMEs. The following table summarizes typical performance data that can be expected when using this protocol.

| Parameter | Methyl Palmitate (C16:0) | Methyl Oleate (C18:1) | Methyl Linoleate (C18:2) | Methyl Stearate (C18:0) |

| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 |

| Concentration Range (µg/mL) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |

| Limit of Detection (LOD) (µg/mL) | < 0.5 | < 0.5 | < 0.5 | < 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | < 1.5 | < 1.5 | < 1.5 | < 1.5 |

| Precision (RSD%) | < 5% | < 5% | < 5% | < 5% |

| Recovery (%) | 95 - 105 | 95 - 105 | 95 - 105 | 95 - 105 |

Experimental Protocols

1. Materials and Reagents

-

This compound (≥99% purity)

-

Hexane (GC grade)

-

Methanol (anhydrous)

-

Sodium methoxide solution (0.5 M in methanol) or Boron trifluoride-methanol solution (14%)

-

Sodium chloride (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

FAME standards for calibration (e.g., Supelco® 37 Component FAME Mix)

-

Sample containing lipids for analysis (e.g., vegetable oil, biodiesel, biological extract)

2. Preparation of Internal Standard Stock Solution

-

Accurately weigh approximately 50 mg of this compound.

-

Dissolve the weighed standard in hexane in a 50 mL volumetric flask.

-

Fill the flask to the mark with hexane to obtain a stock solution of approximately 1 mg/mL.

-

Store the stock solution in a tightly sealed container at -20°C.

3. Preparation of Working Internal Standard Solution

-

Dilute the stock solution with hexane to a final concentration of approximately 100 µg/mL. The exact concentration will depend on the expected concentration of the analytes in the sample.

4. Sample Preparation (Transesterification)

This protocol describes a common method for the transesterification of triglycerides to FAMEs.

-

Accurately weigh approximately 25 mg of the lipid-containing sample into a screw-cap test tube.

-

Add a precise volume of the working internal standard solution (e.g., 1 mL of 100 µg/mL this compound).

-

Add 2 mL of 0.5 M sodium methoxide in methanol.

-

Cap the tube tightly and vortex for 2 minutes.

-

Heat the mixture in a water bath at 50-60°C for 10-15 minutes.

-

Allow the tube to cool to room temperature.

-

Add 2 mL of saturated sodium chloride solution and vortex for 1 minute.

-

Centrifuge the tube to facilitate phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to an autosampler vial for GC-FID analysis.

5. GC-FID Instrumentation and Conditions

The following are typical GC-FID parameters for FAME analysis. These may need to be optimized for specific instruments and applications.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 to 100:1 (depending on sample concentration) |

| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min. |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂ or He) | 25 mL/min |

6. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of the FAMEs of interest and a constant concentration of the this compound internal standard.

-

Inject the calibration standards into the GC-FID system.

-

For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Inject the prepared sample.

-

Calculate the concentration of each FAME in the sample using the generated calibration curve.

Mandatory Visualization

References

Application Notes and Protocols for Fatty-Acid Methylation in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of fatty acid methyl esters (FAMEs) from biological tissues for analysis by gas chromatography (GC). The accurate quantification of fatty acids is crucial in various fields, including lipid metabolism research, nutritional science, and the development of therapeutics targeting lipid pathways. The choice of methylation technique is critical for obtaining reliable and reproducible results.

Introduction to Fatty Acid Methylation

Fatty acids in biological tissues are typically present as complex lipids, such as triglycerides, phospholipids, and sterol esters. To analyze these fatty acids by GC, they must first be converted into their volatile methyl ester derivatives. This process, known as methylation or transesterification, involves the cleavage of the fatty acid from its backbone (e.g., glycerol) and the addition of a methyl group.

The two primary approaches for fatty acid methylation are acid-catalyzed and base-catalyzed reactions, which can be performed using one-step or two-step procedures. The selection of the optimal method depends on the nature of the sample, the lipid classes present, and the specific fatty acids of interest.

Comparative Overview of Methylation Techniques

The choice of catalyst and reaction conditions can significantly impact the efficiency and accuracy of FAME analysis. Acid-catalyzed methods are effective for methylating free fatty acids and transesterifying a wide range of lipid classes, while base-catalyzed methods are generally faster and proceed under milder conditions but may not be suitable for all lipid types.

| Parameter | Acid-Catalyzed Methylation (e.g., HCl, BF3) | Base-Catalyzed Methylation (e.g., NaOCH3) |

| Reaction Time | Longer (e.g., 1-16 hours)[1][2] | Shorter (e.g., 10 minutes to 1 hour)[1][2] |

| Temperature | Higher (e.g., 70-100°C)[1][2] | Milder (e.g., 50-60°C)[1][3] |

| Catalyst Stability | Methanolic HCl needs to be prepared fresh; BF3 is more stable.[4][5] | Sodium methoxide is sensitive to air and moisture.[6] |

| Lipid Class Efficacy | Effective for most lipid classes, including free fatty acids.[7] | Ineffective for N-acyl lipids like sphingomyelin and does not methylate free fatty acids.[7] |

| Side Reactions | Can cause isomerization of conjugated dienes and formation of methoxy artifacts.[7] | Generally, no isomerization of conjugated dienes or formation of methoxy artifacts.[7] |

| Recovery of PUFAs | Can lead to loss of polyunsaturated fatty acids (PUFAs) at high temperatures. | Milder conditions are generally better for preserving PUFAs. |

Experimental Workflows and Logical Relationships

The overall process of preparing biological tissues for fatty acid analysis involves several key stages, from sample homogenization to the final GC analysis. The following diagrams illustrate the general workflow and the distinction between one-step and two-step methylation procedures.

Detailed Experimental Protocols

The following are detailed protocols for common lipid extraction and fatty acid methylation techniques.

Protocol 1: Lipid Extraction using a Modified Folch Method

This protocol is a widely used method for extracting total lipids from biological tissues.[8][9]

Materials:

-

Biological tissue (10-50 mg)

-

Chloroform:Methanol (2:1, v/v) solution containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant

-

0.88% (w/v) Potassium Chloride (KCl) solution

-

Homogenizer

-

Centrifuge

-

Glass tubes

Procedure:

-

Weigh 10-50 mg of frozen tissue into a tube suitable for homogenization.

-

Add 1 mL of the 2:1 chloroform:methanol solution with BHT to the tissue.

-

Homogenize the sample thoroughly. For solid tissues, ensure no visible particles remain.

-

Vortex the homogenate for 3 minutes.

-

Add 333 µL of 0.88% KCl solution to the tube and vortex thoroughly to induce phase separation.

-

Centrifuge the sample at 13,500 x g for 10 minutes at room temperature.

-

Two distinct phases will be visible: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.

-

Carefully collect the lower chloroform layer into a clean glass tube, avoiding the upper layer and the protein interface.

-

Dry the lipid extract under a stream of nitrogen or using a speed vacuum concentrator.

-

The dried lipid extract can be stored at -80°C until methylation.

Protocol 2: One-Step Acid-Catalyzed Methylation

This direct methylation procedure is suitable for a broad range of lipid classes.[1][10]

Materials:

-

Dried lipid extract

-

3M Methanolic HCl

-

Methanol

-

n-Hexane

-

0.9% (w/v) Sodium Chloride (NaCl) solution

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare a 1M methanolic HCl solution by mixing 1 part 3M methanolic HCl with 2 parts methanol.

-

Add 1 mL of the 1M methanolic HCl to the dried lipid extract.

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

Cool the tube to room temperature.

-

Add 150 µL of n-hexane and 1 mL of 0.9% NaCl solution.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 3: Two-Step Base- and Acid-Catalyzed Methylation

This method is often considered a compromise for analyzing complex lipid mixtures, ensuring the methylation of most lipid classes.[7]

Materials:

-

Dried lipid extract

-

0.5 M Sodium Methoxide (NaOCH3) in methanol

-

1 M Methanolic HCl

-

n-Hexane

-

Saturated NaCl solution

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Add 1 mL of 0.5 M NaOCH3 in methanol to the dried lipid extract.

-

Cap the tube and heat at 50°C for 10 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of 1 M methanolic HCl to neutralize the base and methylate any remaining free fatty acids.

-

Cap the tube and heat at 80°C for 10 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly to extract the FAMEs.

-

Centrifuge to separate the phases.

-

Transfer the upper hexane layer to a GC vial for analysis.

Summary of Quantitative Parameters for Methylation Protocols

The following table summarizes key quantitative parameters from various published methylation protocols. This allows for a direct comparison of the conditions required for different methods.

| Method | Catalyst/Reagent | Temperature (°C) | Time | Tissue/Sample Type | Reference |

| One-Step Acid-Catalyzed | Methanolic HCl | 70 | 2 hours | Oleamide | [1][2] |

| One-Step Acid-Catalyzed (Modified) | Methanolic HCl | 70 | 16 hours | Oleamide in animal feed | [1][2] |

| Two-Step Base/Acid-Catalyzed | NaOCH3 then Methanolic HCl | 50 then 80 | 10 min then 10 min | Oleamide | [1][2] |

| Two-Step Base/Acid-Catalyzed (Modified) | NaOCH3 then Methanolic HCl | 100 | 24 hours | Oleamide | [2] |

| Acid-Catalyzed | Anhydrous Methanolic 5% HCl | 100 | 60-90 min | Sterol esters, Triglycerides | [11] |

| Base-Catalyzed | KOH or NaOH in Methanol | Room Temp | 2 min | Glycerolipids | [11] |

| Direct Methylation | 1 N KOH in MeOH, then H2SO4 | 55 | 1.5 hours each step | Wet meat tissues, oils | [12] |

| One-Step Acid-Catalyzed | Methanol/acetyl chloride (20:1 v/v) | 100 | 10 min | Cod liver oil, microalgae | [13] |

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the analysis of fatty acids from biological tissues. Researchers should carefully consider the lipid composition of their samples and the specific research question when choosing between acid- and base-catalyzed, and one-step versus two-step methylation protocols. The protocols and data presented here provide a comprehensive guide for scientists to develop and implement robust and reliable methods for fatty acid methylation, ultimately leading to more accurate and reproducible results in their research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 5. A high-performance direct transmethylation method for total fatty acids assessment in biological and foodstuff samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]